2,2,2-Trifluoroethyl 6-bromohexanoate
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Overview
Description
2,2,2-Trifluoroethyl 6-bromohexanoate is an organic compound with the molecular formula C8H14BrF3O2. This compound is characterized by the presence of a trifluoroethyl group and a bromohexanoate moiety, making it a valuable intermediate in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl 6-bromohexanoate typically involves the esterification of 6-bromohexanoic acid with 2,2,2-trifluoroethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyl 6-bromohexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 6-bromohexanoic acid and 2,2,2-trifluoroethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 6-azidohexanoate, 6-thiocyanatohexanoate, or 6-methoxyhexanoate are formed.
Ester Hydrolysis: The primary products are 6-bromohexanoic acid and 2,2,2-trifluoroethanol.
Scientific Research Applications
2,2,2-Trifluoroethyl 6-bromohexanoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules to study their structure and function.
Medicine: It is employed in the development of novel drug candidates and in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 6-bromohexanoate involves its reactivity towards nucleophiles and its ability to undergo ester hydrolysis. The trifluoroethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl functionality but lacks the bromohexanoate moiety.
6-Bromohexanoic Acid: Shares the bromohexanoate structure but does not contain the trifluoroethyl group.
Flurothyl: Contains a trifluoroethyl group but differs significantly in structure and applications.
Uniqueness: 2,2,2-Trifluoroethyl 6-bromohexanoate is unique due to the combination of the trifluoroethyl group and the bromohexanoate moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
128691-25-8 |
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Molecular Formula |
C8H12BrF3O2 |
Molecular Weight |
277.08 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 6-bromohexanoate |
InChI |
InChI=1S/C8H12BrF3O2/c9-5-3-1-2-4-7(13)14-6-8(10,11)12/h1-6H2 |
InChI Key |
GPPUERLEBVJQDE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)OCC(F)(F)F)CCBr |
Origin of Product |
United States |
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